N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a polyheterocyclic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a carboxamide group substituted with pyridin-3-ylmethyl and thiophen-2-yl ethyl moieties. The dihydrobenzo[b][1,4]dioxine scaffold is a privileged structure in medicinal chemistry, known for enhancing metabolic stability and bioavailability . The carboxamide group serves as a versatile pharmacophore, while the pyridine and thiophene substituents contribute to π-π stacking and hydrophobic interactions, respectively.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(20-15-25-18-7-1-2-8-19(18)26-20)23(11-9-17-6-4-12-27-17)14-16-5-3-10-22-13-16/h1-8,10,12-13,20H,9,11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTLXIOINDCGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as pyridin-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine. These intermediates are then reacted with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several classes of carboxamide derivatives (Table 1):
Table 1: Structural Comparison of Dihydrobenzo[b][1,4]dioxine and Related Carboxamides
- Dihydrobenzo[b][1,4]dioxine Derivatives: Compounds in share the dihydrobenzo[b][1,4]dioxine core but feature quinoline and piperazine substituents, which enhance rigidity and basicity compared to the target’s pyridine/thiophene groups .
- Thieno[2,3-b]pyridine Carboxamides: These analogs () replace the dihydrobenzo dioxine with a fused thiophene-pyridine ring, increasing planarity and π-conjugation .
- 1,4-Dihydropyridines : AZ257 () lacks the dioxine ring but retains carboxamide functionality, prioritizing calcium channel modulation over kinase inhibition .
Physicochemical Properties
Table 3: Physicochemical Properties of Analogous Compounds
- The pyridine moiety could improve aqueous solubility relative to purely aromatic systems (e.g., AZ257 in ) .
Biological Activity
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyridine ring, a thiophene ring, and a benzo[dioxine] moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O3S |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 1396748-61-0 |
| SMILES Notation | O=C(C1COc2ccccc2O1)N(CCc1cccs1)Cc1cccnc1 |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound was evaluated for its cytotoxic effects using standard assays such as MTT and IC50 determination.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver) | 5.12 | |
| MCF7 (Breast) | 6.45 | |
| SW1116 (Colon) | 4.87 | |
| BGC823 (Stomach) | 3.90 |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, with lower IC50 values suggesting higher potency compared to established chemotherapeutic agents.
The mechanisms through which this compound exerts its anticancer effects are still under investigation. However, preliminary studies suggest several pathways:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through the activation of caspases and the mitochondrial pathway.
- Cell Cycle Arrest : Evidence indicates that it may induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Inhibition of Angiogenesis : Some studies suggest that it could inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF).
Case Studies
A notable study conducted by Zhang et al. involved the synthesis and evaluation of several derivatives of similar structures to assess their anticancer activity. Among these, this compound was highlighted for its promising results against the HEPG2 cell line with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin .
Another study focused on molecular docking simulations to predict binding affinities with key oncogenic targets. The compound showed significant binding interactions with proteins involved in cancer progression, suggesting a multi-target approach in its mechanism of action .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step procedures:
- Step 1 : Formation of the dihydrobenzo[b][1,4]dioxine core via cyclization of catechol derivatives under acidic or basic conditions .
- Step 2 : Amide bond formation between the core and pyridine/thiophene-containing amines using coupling agents like EDCI/HOBt or DCC in solvents such as DMF or acetonitrile at room temperature to reflux (40–100°C) .
- Key parameters : Temperature control (reflux improves reactivity but may increase side products), solvent polarity (DMF enhances solubility of polar intermediates), and purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons and confirms substitution patterns (e.g., pyridine vs. thiophene environments) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for identifying impurities .
- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of heterocycles (e.g., dihedral angles between pyridine and thiophene groups) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Kinase inhibition assays : Test activity against tyrosine kinases (e.g., EGFR) using fluorescence-based protocols .
- Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can synthetic pathways be optimized to enhance scalability and reduce by-products?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective C–N coupling, reducing unwanted dimerization .
- Flow chemistry : Continuous reactors improve heat/mass transfer, minimizing side reactions during exothermic steps .
- In-line analytics : Use HPLC-MS to monitor intermediate purity in real time, enabling rapid adjustments .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding modes with kinases or GPCRs .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
- QSAR modeling : Train models on analogs to correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity .
Q. How can contradictions in reported biological data be resolved?
- Standardized protocols : Adopt CLIA-certified assays to minimize variability in cell viability measurements .
- Orthogonal validation : Confirm kinase inhibition via Western blotting (phosphorylation levels) alongside enzymatic assays .
- Purity thresholds : Ensure compound purity >95% (HPLC) to exclude confounding effects from impurities .
Q. What structural modifications enhance bioavailability without compromising activity?
- Prodrug design : Introduce ester groups at the carboxamide moiety to improve membrane permeability, with hydrolysis in vivo .
- Heterocycle substitution : Replace thiophene with furan or pyrazole to modulate logP values and solubility .
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility for in vivo administration .
Data Contradiction Analysis
Q. How should researchers address discrepancies between crystallographic and spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
